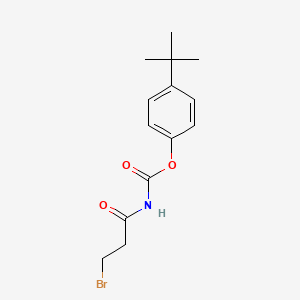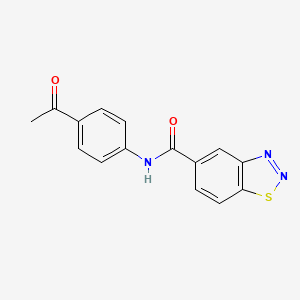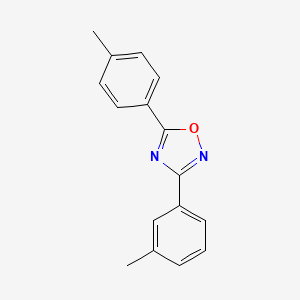![molecular formula C16H19N5O2S2 B5583867 2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5583867.png)
2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This chemical compound is part of a class of substances utilized primarily in research for their potential applications and characteristics related to their unique molecular framework. The focus here is on the synthesis, molecular structure, and various property analyses without diving into drug use or dosage details.
Synthesis Analysis
The compound's synthesis process involves multiple steps, originating from basic chemical structures to the final compound. While specific literature on this exact compound was not identified, similar compounds have been synthesized through processes starting with basic isoxazole or triazole components, suggesting a multi-step synthesis involving initial heterocyclic formation followed by substitution reactions (Reddy, Raju, Reddy, & Rajanarendar, 2010).
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds has been elucidated using techniques such as IR, 1H NMR, and mass spectrometry, helping in understanding the spatial arrangement and electronic environment of the atoms within the compound. These techniques contribute to a deeper understanding of how the compound's structure affects its reactivity and properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often involve interactions with nucleophiles, electrophiles, and various reagents that can modify the compound's chemical structure, leading to new derivatives and functionalities. These reactions are pivotal for the compound's application in different chemical environments and can significantly affect its biological activity and physical properties (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are critical for determining the compound's suitability for various applications. These properties are influenced by the molecular structure and can be studied through crystallization and spectroscopic methods to obtain detailed information about the compound's behavior in different states (Goh, Fun, Nithinchandra, & Kalluraya, 2010).
Chemical Properties Analysis
The compound's chemical properties, including reactivity, stability, and interaction with other molecules, are essential for its application in research and industry. Studies on similar compounds provide insights into how different functional groups and structural elements within the molecule interact with various chemical agents (Ozbey, Ulusoy, & Kendi, 2000).
Eigenschaften
IUPAC Name |
2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c1-9(2)21-13(12-6-5-7-23-12)19-20-16(21)25-11(4)14(22)18-15-17-10(3)8-24-15/h5-9,11H,1-4H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNDJMHCOJSMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)SC2=NN=C(N2C(C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[4-(1-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5583801.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5583815.png)
![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B5583824.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5583841.png)
![N-(3-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5583843.png)
![N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5583851.png)

![3-[1-(4-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B5583860.png)
![(2-{2-[1-(1H-benzimidazol-2-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5583890.png)

![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5583901.png)